((2-Chloroethylidene)amino)guanidine hydrochloride
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Overview
Description
((2-Chloroethylidene)amino)guanidine hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Chloroethylidene)amino)guanidine hydrochloride typically involves the reaction of guanidine derivatives with chlorinated compounds. One common method is the reaction of guanidine with 2-chloroethylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
((2-Chloroethylidene)amino)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium azide or thiourea are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted guanidine compounds .
Scientific Research Applications
Chemistry
In chemistry, ((2-Chloroethylidene)amino)guanidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can act as an inhibitor or activator of certain enzymes, making it useful in biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating diseases related to enzyme dysfunction or as a precursor for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of ((2-Chloroethylidene)amino)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Aminoguanidine hydrochloride: Similar in structure but lacks the chloroethylidene group.
Guanidine hydrochloride: A simpler guanidine derivative without the chloroethylidene modification.
Uniqueness
((2-Chloroethylidene)amino)guanidine hydrochloride is unique due to its chloroethylidene group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with molecular targets that are not possible with simpler guanidine derivatives .
Properties
CAS No. |
73816-41-8 |
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Molecular Formula |
C3H8Cl2N4 |
Molecular Weight |
171.03 g/mol |
IUPAC Name |
[amino-(2-chloroethyldiazenyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C3H7ClN4.ClH/c4-1-2-7-8-3(5)6;/h1-2H2,(H3,5,6);1H |
InChI Key |
QOPKGUWREBGYPR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N=NC(=[NH2+])N.[Cl-] |
Origin of Product |
United States |
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